2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of aromatic, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Coupling with the methoxyphenyl group: This step involves the use of coupling agents such as EDCI or DCC to form the final ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)ethanone
- 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H26N2O2
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
The compound features a methoxyphenyl group and a piperazine moiety linked to a pyrimidine derivative, which may contribute to its biological activity.
Research indicates that this compound acts primarily as a GPR120 agonist , which is significant in metabolic regulation and inflammation. GPR120 is a G protein-coupled receptor involved in the regulation of insulin sensitivity and anti-inflammatory responses. The activation of this receptor may lead to beneficial effects in conditions such as obesity and type 2 diabetes .
1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. By activating GPR120, these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
2. Antidiabetic Potential
Given its role as a GPR120 agonist, the compound may also improve insulin sensitivity and glucose metabolism. Experimental models suggest that such compounds can enhance glucose uptake in adipocytes and muscle cells, indicating potential use in managing diabetes .
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, possibly through modulation of neuroinflammatory pathways. The ability to reduce oxidative stress and inflammation in neural tissues may provide therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
In a study involving murine models of obesity-induced inflammation, administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, markers associated with systemic inflammation. Histological analysis showed decreased infiltration of macrophages in adipose tissues .
Case Study 2: Insulin Sensitivity Enhancement
Another study focused on diabetic rats demonstrated that treatment with the compound improved insulin sensitivity as evidenced by reduced fasting blood glucose levels and enhanced glucose tolerance tests compared to control groups .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Model Used | Outcome |
---|---|---|---|
Anti-inflammatory | GPR120 activation | Murine obesity model | Reduced TNF-alpha and IL-6 levels |
Antidiabetic | Enhanced glucose metabolism | Diabetic rat model | Improved insulin sensitivity |
Neuroprotective | Modulation of neuroinflammation | Neurodegenerative model | Decreased oxidative stress markers |
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-4-13-28-20-15-19(22-16(2)23-20)24-9-11-25(12-10-24)21(26)14-17-5-7-18(27-3)8-6-17/h5-8,15H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRPIYYZSZUMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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